

An In-depth Technical Guide to the Physical Characteristics of Deuterated 1-Pentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Pentan-d11-ol**

Cat. No.: **B105285**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of deuterated 1-pentanol. Deuteration, the selective replacement of hydrogen atoms with deuterium, can subtly alter a molecule's physical and chemical properties. These alterations are of significant interest in various scientific disciplines, including drug development, where they can influence metabolic pathways, and in analytical chemistry, where deuterated compounds serve as valuable internal standards. This guide summarizes the key physical properties of various deuterated forms of 1-pentanol, details the experimental methodologies for their determination, and provides insights into their characterization.

Core Physical Properties

The physical properties of 1-pentanol are influenced by the position and extent of deuterium substitution. While extensive experimental data for every possible deuterated isotopologue is not readily available, this guide compiles the most relevant and accessible information for key deuterated species and compares them with the non-deuterated (proto) form.

Data Summary

The following tables summarize the known physical properties of non-deuterated 1-pentanol and its deuterated analogues.

Table 1: General Physical Properties of 1-Pentanol and Deuterated Analogues

Property	1-Pentanol (Non-deuterated)	1-Pentanol-OD	1-deutero-1-pentanol	1-Pentanol-d12 (Perdeuterated)
Molecular Formula	C ₅ H ₁₂ O	C ₅ H ₁₁ DO	C ₅ H ₁₁ DO	C ₅ D ₁₂ O
Molecular Weight (g/mol)	88.15[1][2][3]	89.15	89.15[4]	100.22[5]
Melting Point (°C)	-78[1][2][6]	-78 (lit.)	No data available	No data available
Boiling Point (°C)	137-139[1][2][6]	136-138 (lit.)	No data available	No data available
Density (g/mL at 25°C)	0.811[2]	0.820	No data available	No data available
Refractive Index (n ₂₀ /D)	1.409[2]	No data available	No data available	No data available

Table 2: Additional Physical Properties of 1-Pentanol (Non-deuterated) for Comparison

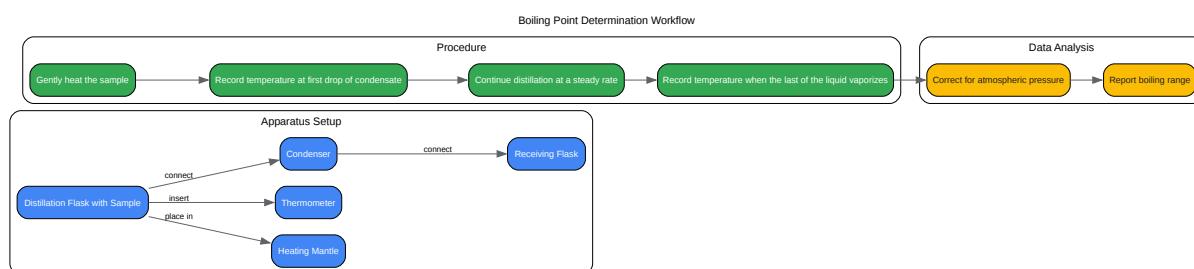
Property	Value
Appearance	Colorless liquid[1]
Odor	Characteristic mild to moderately strong odor[1]
Solubility in Water	22 g/L at 25°C
Vapor Pressure	200 Pa at 20°C[2]
Viscosity	4.00 cP[4]
Surface Tension	25.60 dyn/cm[4]

Isotopic Effects on Physical Properties

The substitution of hydrogen with deuterium leads to a slight increase in molecular weight, which in turn can affect intermolecular forces and, consequently, the physical properties of the

substance. Generally, deuteration is expected to slightly increase the boiling point, density, and viscosity compared to the protio analogue.

A study on the effect of deuterium substitution in a binary mixture of nitromethane and 1-pentanol provides some insight into these isotopic effects on the pure compounds. The research involved the synthesis of deuterated pentanol for their measurements[7].

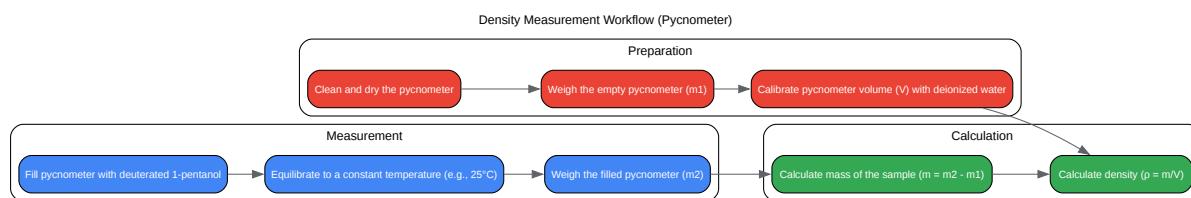

Experimental Protocols

The determination of the physical properties of deuterated 1-pentanol follows standard laboratory procedures, often governed by organizations like ASTM International. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of deuterated 1-pentanol can be determined using methods analogous to those for non-deuterated alcohols. A common laboratory method involves distillation.

Workflow for Boiling Point Determination

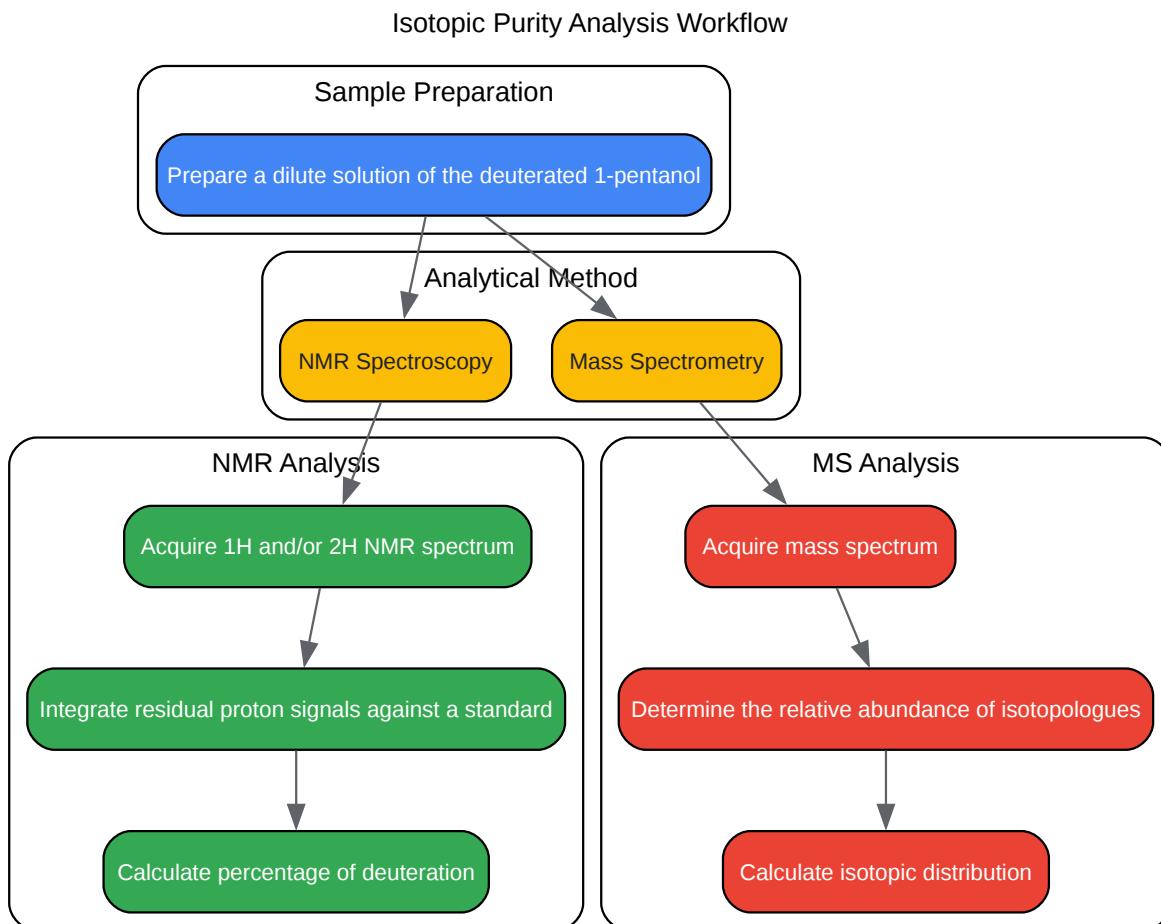

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point of deuterated 1-pentanol.

Determination of Density

The density of liquid samples like deuterated 1-pentanol is accurately measured using a pycnometer or a digital density meter.

Workflow for Density Measurement using a Pycnometer


[Click to download full resolution via product page](#)

Caption: Workflow for measuring the density of deuterated 1-pentanol.

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter. It is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Workflow for Isotopic Purity Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for determining the isotopic purity.

Applications in Research and Development

Deuterated 1-pentanol serves several important functions in scientific research and drug development:

- Internal Standards: In quantitative analysis using mass spectrometry, deuterated analogues of the analyte are often used as internal standards. Since they have nearly identical chemical properties to the non-deuterated compound, they co-elute during chromatography and experience similar ionization effects, allowing for accurate quantification.

- Mechanistic Studies: Deuterium labeling can be used to trace the metabolic fate of molecules and to study reaction mechanisms. The kinetic isotope effect, where a C-D bond is broken more slowly than a C-H bond, can provide valuable information about rate-determining steps in a reaction.
- Drug Development: The "deuterium switch" is a strategy in drug design where hydrogen atoms at sites of metabolism are replaced with deuterium. This can slow down the rate of metabolism, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.

Conclusion

This technical guide has summarized the key physical characteristics of deuterated 1-pentanol, providing a valuable resource for researchers, scientists, and professionals in drug development. The data highlights the subtle yet significant impact of isotopic substitution on the physical properties of the molecule. The detailed experimental workflows offer a practical guide for the determination of these properties and the assessment of isotopic purity. As the use of deuterated compounds continues to grow, a thorough understanding of their physical characteristics is essential for their effective application in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Pentanol - Alcohol - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 2. 1-Pentanol - Wikipedia [en.wikipedia.org]
- 3. 1-Pentanol(71-41-0) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Pentanol: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]

- 6. Human Metabolome Database: Showing metabocard for 1-Pentanol (HMDB0013036) [hmdb.ca]
- 7. 1-Pentanol | C5H12O | CID 6276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of Deuterated 1-Pentanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105285#physical-characteristics-of-deuterated-1-pentanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com